molecular formula C16H13F3N2O2 B3008847 3-(1,3-Benzoxazol-2-ylamino)-1,1,1-trifluoro-2-phenylpropan-2-ol CAS No. 2379994-42-8

3-(1,3-Benzoxazol-2-ylamino)-1,1,1-trifluoro-2-phenylpropan-2-ol

Cat. No.: B3008847
CAS No.: 2379994-42-8
M. Wt: 322.287
InChI Key: CXUGKWBBMMWJFF-UHFFFAOYSA-N
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Description

3-(1,3-Benzoxazol-2-ylamino)-1,1,1-trifluoro-2-phenylpropan-2-ol is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzoxazol-2-ylamino)-1,1,1-trifluoro-2-phenylpropan-2-ol typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under specific conditions. One common method involves the use of FeCl3 as a catalyst in an aerobic oxidation reaction . The reaction is carried out in toluene at 110°C for 24 hours, yielding the desired benzoxazole derivative with high efficiency .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs catalytic systems such as nanocatalysts, metal catalysts, and ionic liquid catalysts. These methods are designed to optimize yield and purity while minimizing environmental impact . For example, the use of magnetic solid acid nanocatalysts has been shown to be effective in synthesizing benzoxazole derivatives with high yields .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzoxazol-2-ylamino)-1,1,1-trifluoro-2-phenylpropan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: FeCl3 in toluene at 110°C for 24 hours.

    Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.

    Substitution: Halogens or alkylating agents in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

3-(1,3-Benzoxazol-2-ylamino)-1,1,1-trifluoro-2-phenylpropan-2-ol has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound has been studied for its potential anticancer properties.

    Pharmaceuticals: Benzoxazole derivatives are known for their antimicrobial, antifungal, and anti-inflammatory properties.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzoxazol-2-ylamino)-1,1,1-trifluoro-2-phenylpropan-2-ol involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound has been shown to induce cell cycle arrest and apoptosis by targeting key proteins involved in cell proliferation and survival . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzoxazol-2-ylamino)-1,1,1-trifluoro-2-phenylpropan-2-ol is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This structural feature distinguishes it from other benzoxazole derivatives and contributes to its potential as a versatile compound in various scientific research applications .

Properties

IUPAC Name

3-(1,3-benzoxazol-2-ylamino)-1,1,1-trifluoro-2-phenylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O2/c17-16(18,19)15(22,11-6-2-1-3-7-11)10-20-14-21-12-8-4-5-9-13(12)23-14/h1-9,22H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUGKWBBMMWJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=NC3=CC=CC=C3O2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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